![molecular formula C15H22N2O4 B12185729 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B12185729.png)
4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes both phenyl and butanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenylamine derivative: This involves the reaction of 2-hydroxy-5-methylphenylamine with suitable reagents to introduce the amino group.
Coupling with butanoic acid derivative: The phenylamine derivative is then coupled with a butanoic acid derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- 4-((2-Hydroxy-5-methylphenyl)amino)-2-(methylamino)-4-oxobutanoic acid
Uniqueness
4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is unique due to the presence of both the phenyl and butanoic acid moieties, which confer specific chemical and biological properties
Biological Activity
4-((2-Hydroxy-5-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also referred to as a derivative of 4-oxobutanoic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C19H32N2O3, with a molecular weight of approximately 336.47 g/mol. Key structural components include:
- Hydroxy Group : Provides potential for hydrogen bonding.
- Amino Groups : Contribute to reactivity and interaction with biological targets.
- Isobutyl Group : Enhances lipophilicity and cellular uptake.
The biological activity of the compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The hydroxy and amino groups can form hydrogen bonds, influencing protein conformation and function. Notably, the compound has been studied for its potential inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin synthesis.
Tyrosinase Inhibition
Research has indicated that derivatives of 4-oxobutanoic acids exhibit significant tyrosinase inhibitory activity. A study demonstrated that certain alkyl derivatives showed improved inhibitory effects compared to their parent compounds. For instance:
Compound | IC50 (μM) |
---|---|
Kojic Acid | 21.8 |
Alkyl 4-Oxobutanoate Derivatives | 102.3 - 244.1 |
These findings suggest that structural modifications can enhance the inhibitory potency against tyrosinase, making these compounds valuable in cosmetic applications aimed at skin lightening and treatment of hyperpigmentation .
Anticancer Activity
In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the hydroxy group is believed to enhance the interaction with cellular targets, leading to apoptosis in cancer cells.
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of related compounds, revealing that derivatives containing the oxobutanoic acid moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that increasing the hydrophobic character of the side chains improved antibacterial efficacy.
Research on Anti-inflammatory Effects
Another study explored the anti-inflammatory potential of related compounds in animal models. Results indicated a reduction in inflammatory markers when treated with derivatives similar to this compound, suggesting potential therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-(2-hydroxy-5-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)8-16-12(15(20)21)7-14(19)17-11-6-10(3)4-5-13(11)18/h4-6,9,12,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) |
InChI Key |
MWMNYBWLIXZNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.